molecular formula C12H5Br5O B129695 2,2',4,4',5-Pentabromodiphenyl ether CAS No. 60348-60-9

2,2',4,4',5-Pentabromodiphenyl ether

Cat. No. B129695
CAS RN: 60348-60-9
M. Wt: 564.7 g/mol
InChI Key: WHPVYXDFIXRKLN-UHFFFAOYSA-N
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Description

2,2',4,4',5-Pentabromodiphenyl ether, also known as BDE-99, is a type of polybrominated diphenyl ether (PBDE) commonly found as a pollutant in the environment. It is one of the congeners of PBDEs, which are used as flame retardants in a variety of consumer products. Due to their widespread use and persistence, PBDEs have raised concerns regarding their potential impact on human health and the environment .

Synthesis Analysis

While the synthesis of BDE-99 itself is not detailed in the provided papers, related compounds and their synthesis methods offer insight into the possible synthetic routes. For instance, the synthesis of 4',5'-dibromo-o-xylyl-17-crown-5 ether involves starting from dibrominated benzene derivatives and tetraethylene glycol, suggesting that halogenated aromatic compounds can be synthesized through electrophilic aromatic substitution reactions and subsequent reactions with other organic compounds .

Molecular Structure Analysis

The molecular structure of BDE-99 is characterized by two phenyl rings connected by an ether linkage, with five bromine atoms substituted on the rings. The presence of multiple bromine atoms significantly influences the physical and chemical properties of the molecule, such as its reactivity and environmental persistence .

Chemical Reactions Analysis

BDE-99 undergoes various chemical reactions, including debromination and hydroxylation. Debromination leads to the formation of tetrabrominated diphenyl ethers, while hydroxylation results in hydroxylated BDE-99s. These reactions are significant as they represent transformation pathways of BDE-99 in the environment, potentially leading to the formation of polybrominated dibenzo-p-dioxins (PBDDs) and polybrominated dibenzofurans (PBDFs) during pyrolysis .

Physical and Chemical Properties Analysis

The physical and chemical properties of BDE-99 are influenced by its high bromine content. The molecule is expected to be lipophilic due to the presence of bromine atoms, which also confer a degree of thermal stability. However, under certain conditions, such as exposure to heat or reactive species like hydroxyl radicals, BDE-99 can decompose, leading to less brominated congeners and other potentially toxic compounds .

Scientific Research Applications

Metabolism and Environmental Impact

  • Oxidative Metabolism in Animals : BDE-99 is metabolized differently in various species. Studies have shown its oxidative metabolism in cats, chickens, and rats, leading to the formation of various hydroxylated metabolites. These studies indicate species-specific differences in the metabolism of BDE-99, with implications for understanding its environmental impact and potential health risks (Zheng et al., 2016), (Zheng et al., 2015), (Erratico et al., 2011).

  • Temporal Trends in Wildlife : A study on guillemot eggs from the Baltic Sea over several decades found that concentrations of BDE-99 peaked in the 1980s and then decreased significantly, reflecting changes in environmental levels over time (Sellström et al., 2003).

  • Metabolite Identification in Humans : Research has identified various hydroxylated metabolites of BDE-99 in human blood, indicating its biotransformation in the human body. This study is crucial for understanding human exposure to flame retardants and their potential health effects (Rydén et al., 2012).

Health and Toxicological Studies

  • Effects on Cholinergic System : Neonatal exposure to BDE-99 in mice resulted in altered susceptibility in the cholinergic transmitter system in adulthood. This study highlights potential neurotoxic effects of BDE-99 (Viberg et al., 2002).

  • Tissue Distribution and Excretion : Studies in rats have shown that BDE-99 is preferentially stored in lipophilic tissues and excreted mainly through feces, with a significant portion of the dose undergoing metabolic transformation (Hakk et al., 2002).

Safety And Hazards

2,2’,4,4’,5-Pentabromodiphenyl ether is suspected to be a toxic substance to humans, causing endocrine mediated effects on the body and possibly causing developmental effects in nursed babies . It is a poison by ingestion and moderately toxic by inhalation . It has low toxicity by skin contact but is a moderate skin irritant . When heated to decomposition, it emits toxic vapors of Brí .

Future Directions

Due to the toxicity and persistence of 2,2’,4,4’,5-Pentabromodiphenyl ether, its industrial production is to be eliminated under the Stockholm Convention, a treaty to control and phase out major persistent organic pollutants (POP) .

properties

IUPAC Name

1,2,4-tribromo-5-(2,4-dibromophenoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Br5O/c13-6-1-2-11(9(16)3-6)18-12-5-8(15)7(14)4-10(12)17/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHPVYXDFIXRKLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)Br)OC2=CC(=C(C=C2Br)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Br5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9030048
Record name 2,2',4,4',5-Pentabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9030048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

564.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Pentabromodiphenyl ethers
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037516
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

9e-10 mg/mL at 20 °C
Record name Pentabromodiphenyl ethers
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037516
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

2,2',4,4',5-Pentabromodiphenyl ether

CAS RN

60348-60-9, 32534-81-9
Record name BDE 99
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=60348-60-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2,2',4,4',5-Pentabromodiphenyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060348609
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,1'-oxybis-, pentabromo deriv.
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2',4,4',5-Pentabromodiphenyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9030048
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2',4,4',5-PENTABROMODIPHENYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D3A2T91I1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

-5 °C
Record name Pentabromodiphenyl ethers
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037516
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Using the procedure of Examples II and IV, the pentabromodiphenyl ether-2-ethylhexyl diphenyl phosphate blend was heated to 130° C., and sodium carbonate decahydrate (2.7% W/W on the blend) was added and subjected to agitation in the closed system for one-half hour. Thereafter, the system was opened in order to permit water to escape. The molten mixture was filtered to obtain the purified blend. Relevant properties of the blend are given in Table III.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,080
Citations
EP Browne, HM Stapleton, SM Kelly, SC Tilton… - Aquatic Toxicology, 2009 - Elsevier
Polybrominated diphenyl ethers (PBDEs) are brominated flame retardants that persist in the environment and are present in geographically widespread fish species. PBDE …
Number of citations: 96 www.sciencedirect.com
H Lilienthal, A Hack, A Roth-Härer… - Environmental …, 2006 - ehp.niehs.nih.gov
Increasing concentrations of polybrominated flame retardants, including polybrominated diphenyl ethers (PBDEs), in breast milk cause concern about possible developmental effects in …
Number of citations: 375 ehp.niehs.nih.gov
H Hakk, G Larsen, E Klasson-Wehler - Xenobiotica, 2002 - Taylor & Francis
1. A disposition, metabolism and excretion study of orally administered 2,2',4,4',5-pentabromodiphenyl ether (BDE-99) was conducted in the conventional and bile duct-cannulated male …
Number of citations: 158 www.tandfonline.com
P Eriksson, H Viberg, E Jakobsson, U Örn… - Toxicological …, 2002 - academic.oup.com
Polybrominated diphenyl ethers (PBDEs) are used in large quantities as flame retardant additives. In a recent study, we have seen that neonatal exposure to some brominated flame …
Number of citations: 404 academic.oup.com
H Viberg, A Fredriksson, P Eriksson - Environmental toxicology and …, 2004 - Elsevier
Polybrominated diphenyl ethers (PBDEs) are used as flame-retardants and have recently been shown to increase in the environment and in human milk. We have recently reported that …
Number of citations: 113 www.sciencedirect.com
LJ Chen, EH Lebetkin, JM Sanders, LT Burka - Xenobiotica, 2006 - Taylor & Francis
The metabolism and disposition of 14 C-labelled 2,2′,4,4′,5-pentabromodiphenyl ether (BDE99) were studied in F344 rats and B6C3F1 mice. Approximately 85% of a 1 µmol kg −1 …
Number of citations: 96 www.tandfonline.com
C Fischer, A Fredriksson, P Eriksson - Toxicological Sciences, 2008 - academic.oup.com
Epidemiological studies indicate that exposure to environmental pollutants during early human development can have deleterious effects on cognitive development. The interaction …
Number of citations: 77 academic.oup.com
H Cao, D Han, M Li, X Li, M He… - The Journal of Physical …, 2015 - ACS Publications
This study investigates the decomposition of 2,2′,4,4′,5-pentabrominated diphenyl ether (BDE99), a commonly detected pollutant in the environment. Debromination channels …
Number of citations: 19 pubs.acs.org
H Viberg, A Fredriksson, P Eriksson - Toxicological Sciences, 2002 - academic.oup.com
Polybrominated diphenyl ethers (PBDEs) are used as flame-retardants and have recently been shown to be increasing in the environment and in human mother's milk. We have …
Number of citations: 219 academic.oup.com
H Alm, B Scholz, C Fischer, K Kultima… - Environmental …, 2006 - ehp.niehs.nih.gov
Exposure to the brominated flame retardant 2,2′,4,4′,5-pentabromodiphenyl ether (PBDE-99) during the brain growth spurt disrupts normal brain development in mice and results in …
Number of citations: 91 ehp.niehs.nih.gov

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